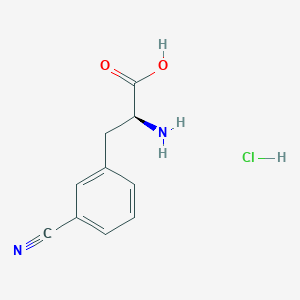

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a chiral α-amino acid derivative featuring a 3-cyanophenyl substituent. These compounds are critical in medicinal chemistry as intermediates for drug development, fluorescent probes, and bioactive molecule synthesis. The (S)-configuration ensures stereochemical specificity, which is crucial for interactions with biological targets.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRPFSPUOEZJA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of Aromatic Rings

The 3-cyanophenyl group is typically introduced via:

-

Nucleophilic aromatic substitution using CuCN or KCN on 3-bromo- or 3-iodophenyl precursors.

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyanating agents like Zn(CN)₂.

-

Oxidation of benzyl amines to nitriles using reagents such as NaNO₂/HCl (Sandmeyer reaction).

For example, 3-cyanobenzaldehyde—a potential starting material—can be synthesized from 3-bromobenzaldehyde via cyanation under Ullmann conditions (CuCN, DMF, 120°C).

Formation of the α-Amino Acid Backbone

Strecker Synthesis

The classical Strecker reaction enables the one-pot assembly of α-amino acids from aldehydes:

-

Reaction of 3-cyanobenzaldehyde with ammonium chloride and potassium cyanide yields the α-aminonitrile intermediate.

-

Acid hydrolysis (6 M HCl, reflux, 12 h) converts the nitrile to the carboxylic acid, producing racemic 2-amino-3-(3-cyanophenyl)propanoic acid.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Aminonitrile formation | NH₄Cl, KCN, H₂O, rt, 24 h | 75–85% |

| Hydrolysis | 6 M HCl, reflux, 12 h | 90–95% |

Gabriel Synthesis

This method avoids racemization by using phthalimide-protected amines:

-

Alkylation of phthalimidomalonate with 3-cyanobenzyl bromide.

-

Deprotection via hydrazinolysis to release the free amino acid.

Advantages:

-

Higher enantiomeric purity due to controlled alkylation.

-

Avoids harsh hydrolysis conditions.

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

Racemic amino acids are resolved using chiral resolving agents:

-

Treatment with d-camphorsulfonic acid in ethanol forms diastereomeric salts.

-

Fractional crystallization isolates the (S)-enantiomer salt.

Example from Patent NZ229910A:

| Parameter | Value |

|---|---|

| Resolving agent | d-camphorsulfonic acid |

| Solvent | Ethanol/water (3:1) |

| Crystallization temp | 15–25°C |

| Yield | 70–80% |

Enzymatic Resolution

Lipases or acylases selectively hydrolyze one enantiomer from an acylated racemic mixture:

-

Substrate : N-acetyl-DL-2-amino-3-(3-cyanophenyl)propanoic acid.

-

Enzyme : Porcine kidney acylase I (PKA) in phosphate buffer (pH 7.0).

-

Outcome : (S)-enantiomer remains unhydrolyzed and is isolated via extraction.

Hydrochloride Salt Formation

The final step involves protonation of the amino group:

-

Dissolve (S)-2-amino-3-(3-cyanophenyl)propanoic acid in anhydrous ethanol.

-

Bubble HCl gas through the solution until pH ≈ 1.

-

Crystallize the hydrochloride salt at 4°C, followed by filtration and drying.

Characterization Data:

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Limitations |

|---|---|---|

| Strecker synthesis | Cost-effective, one-pot | Racemic product, requires resolution |

| Gabriel synthesis | Stereochemical control | Multi-step, lower yields |

| Enzymatic resolution | High enantioselectivity | Substrate specificity |

Quality Control and Analytical Validation

Critical quality attributes include:

-

Enantiomeric excess (HPLC with chiral column, e.g., Chiralpak IG-3).

-

Purity (HPLC-UV, >99% at 254 nm).

-

Structural confirmation (¹H/¹³C NMR, IR, HRMS).

Representative ¹H NMR (D₂O) :

-

δ 7.65 (m, 1H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 4.25 (t, J = 6.8 Hz, 1H, α-CH), 3.15 (dd, J = 14.2, 6.8 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.2, 6.8 Hz, 1H, β-CH₂).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Incorporated into proteins as a non-natural amino acid to study protein structure and function.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its incorporation into proteins or peptides, where it can act as a probe to study protein dynamics and interactions. The cyano group serves as a vibrational reporter, allowing researchers to monitor changes in the local environment of the protein using techniques such as infrared spectroscopy.

Molecular Targets and Pathways: The compound targets specific sites within proteins, where it can form hydrogen bonds or participate in hydrophobic interactions. These interactions can influence the folding, stability, and function of the protein, providing insights into its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of these compounds is (S)-2-amino-3-phenylpropanoic acid hydrochloride, with variations in phenyl ring substituents significantly influencing their properties:

- Electron-Withdrawing Groups (EWGs): 3-Cyanophenyl (Target Compound): The cyano group (-CN) is a strong EWG, enhancing acidity of the α-amino and carboxylic acid groups. This may improve binding to receptors with polar active sites. Halogens (F, Cl): Fluorine and chlorine (e.g., 4-fluoro-3-hydroxyphenyl , 3-chlorophenyl ) moderate electronic effects, balancing lipophilicity and polarity.

- Electron-Donating Groups (EDGs):

- Extended Conjugation:

Physicochemical Properties

Key physical properties of select analogs are summarized below:

Notes:

- The 3-cyanophenyl analog’s properties are inferred; experimental data is lacking.

- Pyridyl-containing analogs (e.g., ) exhibit higher molecular weights and distinct solubility profiles.

- Chlorinated derivatives (e.g., ) show increased molecular weight and stability requirements.

Data Tables

Biological Activity

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride, also known as 3-Cyanophenylalanine (3-Cl-Phe-HCl), is an amino acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both an amino group and a cyano group, which confer unique chemical properties that facilitate various biological interactions.

- Molecular Formula : C₁₄H₁₄ClN₃O₂

- Molecular Weight : Approximately 226.66 g/mol

- Functional Groups : Amino group (-NH₂), Cyano group (-C≡N)

The structural characteristics of this compound allow it to mimic L-phenylalanine in biochemical processes, providing insights into enzyme mechanics and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites and receptor binding sites. The cyano group introduces steric hindrance and modifies electronic properties, which can influence enzyme kinetics and receptor functionality.

Key Mechanisms Include :

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.

- Receptor Ligand Activity : It may function as a ligand for specific receptors, modulating signal transduction pathways.

1. Medicinal Chemistry

Research indicates that this compound serves as a precursor for synthesizing various biologically active compounds, including:

- Enzyme Inhibitors : Targeting specific enzymes involved in metabolic pathways.

- Receptor Ligands : Modulating receptor activity for therapeutic effects.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0048 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

3. Neurological Disorders

Ongoing research explores the compound's potential in treating neurological disorders due to its ability to influence neurotransmitter systems and neuronal signaling pathways.

Case Studies

- Enzyme Interaction Studies :

- A study demonstrated that incorporating (S)-2-Amino-3-(3-cyanophenyl)propanoic acid into enzyme assays revealed alterations in enzyme kinetics, suggesting its role as a competitive inhibitor.

- Antimicrobial Efficacy :

- In vitro tests showed that derivatives of this compound exhibited significant antibacterial and antifungal activity, making it a candidate for further development into therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.